

Application Notes & Protocols: 7-Methoxybenzofuran-3(2H)-one as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: **7-Methoxybenzofuran-3(2H)-one**

Cat. No.: **B1586649**

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Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran ring system is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds. Its prevalence stems from a unique combination of structural rigidity, electronic properties, and the capacity for diverse functionalization, which allows it to interact with a wide array of biological targets. Molecules incorporating this "privileged scaffold" have demonstrated significant therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory.

Within this important class of heterocycles, **7-Methoxybenzofuran-3(2H)-one** (also known as 7-methoxy-3-coumaranone) emerges as a particularly valuable and versatile chemical intermediate. Its structure is primed for synthetic elaboration: the ketone at the 3-position activates the adjacent C2 methylene group for a variety of C-C bond-forming reactions, while the methoxy group at the 7-position influences the electronic character of the aromatic ring and serves as a handle for further modification. This guide provides researchers, chemists, and drug development professionals with a detailed exploration of its properties, core applications, and field-proven protocols for its use in synthesizing advanced molecular architectures.

Physicochemical Properties & Handling

Accurate characterization and proper handling are paramount for successful and reproducible synthetic outcomes. The key properties of **7-Methoxybenzofuran-3(2H)-one** are summarized below.

Property	Value	Reference
CAS Number	7169-37-1	
Molecular Formula	C ₉ H ₈ O ₃	
Molecular Weight	164.16 g/mol	
Appearance	Off-white to light yellow solid	(General knowledge)
Melting Point	82-86 °C	
Boiling Point	300.8 °C at 760 mmHg	
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	

Safe Handling & Storage Protocol: **7-Methoxybenzofuran-3(2H)-one** is stable under recommended storage conditions. However, due to the reactive nature of the keto-enol system, long-term storage at room temperature or exposure to air and moisture should be avoided to prevent potential degradation or side reactions.

- Receiving: Upon receipt, inspect the container for integrity.
- Storage: Transfer the material to a desiccator or a glove box. For long-term storage, place the sealed container in a refrigerator (2-8°C) under a nitrogen or argon atmosphere.
- Dispensing: Weigh the required amount in a dry, inert environment if possible. If not, work quickly to minimize exposure to atmospheric moisture. Reseal the container tightly under inert gas before returning to storage.

Core Synthetic Applications & Protocols

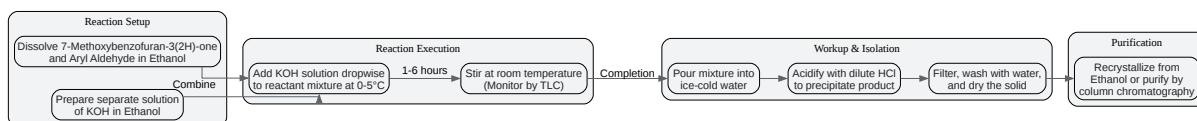
The synthetic utility of **7-Methoxybenzofuran-3(2H)-one** is primarily derived from the reactivity of the ketone and the adjacent C2 methylene protons. This section details key transformations.

Protocol 1: Synthesis of 2-Benzylidene Derivatives (Aurones) via Aldol Condensation

This protocol describes the base-catalyzed condensation with aromatic aldehydes to form **2-benzylidene-7-methoxybenzofuran-3(2H)-ones**, a class of compounds known as aurones, which are isomers of flavones and exhibit a range of biological activities, including as alkaline phosphatase inhibitors. The reaction proceeds via the formation of an enolate at the C2 position, which then acts as a nucleophile.

Causality Behind Experimental Choices:

- **Base:** A strong base like potassium hydroxide is used to deprotonate the C2 position, forming the reactive enolate intermediate.
- **Solvent:** Ethanol or methanol is a common choice as it readily dissolves the reactants and the base, facilitating a homogeneous reaction.
- **Temperature:** The reaction is often run at room temperature to prevent side reactions, though gentle heating can be used to drive the reaction to completion if necessary.



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Caption: Workflow for Aurone Synthesis.

Step-by-Step Protocol:

- Reactant Preparation: In a 100 mL round-bottom flask, dissolve **7-Methoxybenzofuran-3(2H)-one** (1.0 eq, e.g., 1.64 g, 10 mmol) and a substituted aromatic aldehyde (1.05 eq, e.g., 10.5 mmol) in 30 mL of ethanol.
- Base Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq, e.g., 1.12 g, 20 mmol) in 1
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